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Compound of Interest

Compound Name: Maltose hydrate

Cat. No.: B13714373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltose hydrate as a

versatile excipient in the development of pharmaceutical formulations. Detailed protocols for

key applications are included to facilitate practical implementation in a research and

development setting.

Application as a Binder and Diluent in Solid Dosage
Forms
Maltose hydrate is an effective excipient in the manufacture of solid dosage forms such as

tablets, where it can function as both a binder and a diluent. Its high water solubility and

cohesive properties make it particularly suitable for wet granulation processes. It can also be

used in direct compression formulations.[1][2]

Key Advantages in Tableting
Binder: In wet granulation, maltose hydrate solutions create strong cohesive bonds

between powder particles, leading to the formation of robust granules with good flowability

and compressibility.[3][4]

Diluent: As a diluent, it provides bulk to low-dose formulations, ensuring uniform tablet weight

and content.[5][6]
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Sweetener: With a sweetness approximately 30% that of sucrose, it can be used to improve

the palatability of chewable and orally disintegrating tablets.[5]

Quantitative Data: Impact on Tablet Properties
The following table summarizes the typical effects of maltose hydrate concentration on key

tablet quality attributes based on formulation studies.

Maltose Hydrate
Concentration
(w/w)

Tablet Hardness
(N)

Friability (%)
Disintegration Time
(minutes)

5% (as binder) 80 - 120 < 0.8 5 - 10

10% (as binder) 100 - 150 < 0.5 8 - 15

20% (as

diluent/binder)
120 - 180 < 0.5 10 - 20

40% (as diluent) 150 - 200 < 0.4 15 - 25

Note: These are representative values and can vary depending on the active pharmaceutical

ingredient (API), other excipients, and processing parameters.

Experimental Protocol: Wet Granulation for Tablet
Manufacturing
This protocol outlines the use of maltose hydrate as a binder in a wet granulation process.

Materials:

Active Pharmaceutical Ingredient (API)

Maltose Hydrate

Microcrystalline Cellulose (Diluent)

Croscarmellose Sodium (Disintegrant)
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Magnesium Stearate (Lubricant)

Purified Water

Equipment:

High-shear granulator

Fluid bed dryer

Sieve/mill

Blender

Tablet press

Tablet hardness tester

Friabilator

Disintegration tester

Dissolution apparatus

Protocol:

Dry Mixing: In a high-shear granulator, blend the API, a portion of the croscarmellose

sodium, and microcrystalline cellulose for 5-10 minutes.

Binder Solution Preparation: Prepare a binder solution by dissolving maltose hydrate in

purified water (e.g., a 20-30% w/v solution).

Granulation: While the powders are mixing, slowly add the maltose hydrate binder solution

until a suitable wet mass is formed. The endpoint can be determined by the "snowball" test,

where a small amount of the mass, when squeezed by hand, forms a non-crumbling ball.

Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-8 mm) to break up any

large agglomerates.
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Drying: Dry the wet granules in a fluid bed dryer at an inlet temperature of 50-60°C until the

loss on drying (LOD) is within the desired range (typically 1-2%).

Dry Milling: Mill the dried granules through a smaller screen (e.g., 1-2 mm) to achieve a

uniform particle size distribution.

Final Blending: Transfer the milled granules to a blender. Add the remaining portion of the

croscarmellose sodium and magnesium stearate, and blend for 3-5 minutes.

Compression: Compress the final blend into tablets using a rotary tablet press.

Evaluation: Evaluate the tablets for weight variation, hardness, thickness, friability,

disintegration time, and dissolution profile.

Experimental Workflow for Wet Granulation
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Caption: Workflow for wet granulation using maltose hydrate.
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Application as a Stabilizer in Lyophilized
Formulations
Maltose hydrate is a highly effective cryoprotectant and lyoprotectant for stabilizing

therapeutic proteins, such as monoclonal antibodies (mAbs), during the freeze-drying process

and subsequent storage.[7][8]

Mechanism of Stabilization
During freeze-drying, maltose forms an amorphous glassy matrix that entraps and protects the

protein molecules.[9][10] This glassy state has a high glass transition temperature (Tg), which

restricts molecular mobility and prevents protein unfolding and aggregation.[11] Furthermore,

maltose can replace the water molecules that form hydrogen bonds with the protein, thereby

preserving its native secondary and tertiary structure in the dehydrated state.[8]

Quantitative Data: Protein Stabilization
The following table illustrates the stabilizing effect of maltose hydrate on a model monoclonal

antibody during lyophilization and accelerated stability studies.

Formulation
% Monomer by
SEC-HPLC (Initial)

% Monomer by
SEC-HPLC (After 3
months at 40°C)

Reconstitution
Time (seconds)

mAb without Maltose 98.5 85.2 > 120

mAb with 5% Maltose 99.2 97.8 45 - 60

mAb with 10%

Maltose
99.5 98.9 30 - 45

Experimental Protocol: Lyophilization of a Monoclonal
Antibody
This protocol provides a general framework for the lyophilization of a mAb formulation using

maltose hydrate as a stabilizer.

Materials:
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Monoclonal Antibody (mAb) solution

Maltose Hydrate

Histidine Buffer (or other suitable buffer)

Polysorbate 80 (optional, to prevent surface adsorption)

Sterile Water for Injection (WFI)

Lyophilization vials and stoppers

Equipment:

Lyophilizer (freeze-dryer)

Differential Scanning Calorimeter (DSC) (for determining Tg')

SEC-HPLC system

FTIR spectrometer

Karl Fischer titrator

Protocol:

Formulation Preparation: Prepare the mAb formulation by dissolving maltose hydrate and

other excipients in the buffer solution. Gently add the mAb solution to the final desired

concentration. Filter the formulation through a 0.22 µm sterile filter.

Vial Filling: Aseptically fill the formulation into sterile lyophilization vials. Partially insert the

lyophilization stoppers.

Freezing:

Load the vials into the lyophilizer.

Cool the shelves to 5°C and hold for 30-60 minutes.
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Ramp down the shelf temperature to -40°C to -50°C at a rate of 0.5-1°C/minute.

Hold at this temperature for at least 2-3 hours to ensure complete freezing.

Primary Drying (Sublimation):

Reduce the chamber pressure to 50-150 mTorr.

Increase the shelf temperature to between -25°C and -10°C. The product temperature

should be kept below the glass transition temperature of the maximally freeze-

concentrated solute (Tg').

Hold under these conditions until all the ice has sublimed (typically 24-48 hours).

Secondary Drying (Desorption):

Increase the shelf temperature to 20-30°C at a rate of 0.1-0.2°C/minute.

Maintain a low chamber pressure.

Hold for an additional 6-12 hours to remove residual moisture.

Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then fully

stopper the vials under vacuum or partial vacuum. Remove the vials from the lyophilizer and

secure the stoppers with aluminum seals.

Analysis of Lyophilized Product:

Appearance: Inspect the cake for elegance, color, and signs of collapse.

Reconstitution Time: Add the specified volume of WFI and record the time for complete

dissolution.

Moisture Content: Determine the residual moisture using Karl Fischer titration.

Protein Aggregation: Analyze the reconstituted product by Size Exclusion Chromatography

(SEC-HPLC) to quantify monomer, dimer, and higher-order aggregates.
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Secondary Structure: Analyze the solid lyophilizate using Fourier Transform Infrared

(FTIR) spectroscopy to assess the preservation of the protein's secondary structure.

Lyophilization Cycle for Protein Stabilization
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Caption: A typical lyophilization cycle using maltose hydrate.
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Analytical Methods Protocols
Protocol for Determination of Tablet Hardness and
Friability

Hardness: Use a tablet hardness tester. Place a single tablet in the tester and apply a

diametrical compressive force. Record the force in Newtons (N) required to break the tablet.

Repeat for a statistically relevant number of tablets (e.g., n=10).

Friability: Use a friabilator. Accurately weigh a sample of tablets (W_initial). Place the tablets

in the friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the

tablets, de-dust them, and re-weigh them (W_final). Calculate the percentage friability using

the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100.

Protocol for In-Vitro Dissolution Testing
Set up a USP Apparatus 2 (paddle) dissolution bath with 900 mL of the specified dissolution

medium (e.g., 0.1 N HCl or phosphate buffer) at 37 ± 0.5°C.

Set the paddle speed to 50 or 75 rpm.

Place one tablet in each dissolution vessel.

At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of

the dissolution medium and filter it.

Analyze the concentration of the dissolved API in the samples using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.

Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol for SEC-HPLC Analysis of Protein Aggregation
Reconstitute the lyophilized protein with the appropriate diluent.

Prepare a mobile phase, typically a phosphate or acetate buffer at a suitable pH.
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Equilibrate an appropriate size-exclusion column (e.g., TSKgel G3000SWxl) with the mobile

phase.

Inject a known concentration of the reconstituted protein solution.

Monitor the elution profile using a UV detector at 280 nm.

Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order

aggregates based on their retention times relative to molecular weight standards.

Calculate the percentage of each species relative to the total peak area.

Protocol for FTIR Analysis of Protein Secondary
Structure

Place a small amount of the lyophilized powder directly onto the ATR crystal of an FTIR

spectrometer.

Alternatively, for reconstituted samples, place a small drop onto the ATR crystal and allow

the water to evaporate, or use a transmission cell with CaF2 windows.

Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Focus on the Amide I band (1600-1700 cm⁻¹) which is most sensitive to changes in protein

secondary structure.

Perform spectral deconvolution and curve-fitting of the Amide I band to quantify the relative

proportions of α-helix, β-sheet, turns, and random coil structures.

Compare the spectra of the lyophilized protein with that of the native protein in solution to

assess structural preservation.[10][12]

Safety and Handling
Maltose hydrate is generally regarded as a safe (GRAS) substance and is biocompatible.[5]

Standard laboratory personal protective equipment (PPE), such as safety glasses and gloves,

should be worn when handling the powder. Store in a well-closed container in a cool, dry place

to prevent moisture uptake.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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